2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group attached to a dichlorobenzene ring and a tetrahydropyrazolopyridine moiety
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .
Biochemical Pathways
The compound this compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, leading to a decrease in the viral DNA load .
Pharmacokinetics
It has been shown that in an hbv aav mouse model, the lead compound can inhibit hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of HBV replication . This leads to a decrease in the viral DNA load, thereby reducing the impact of the virus on the host organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydropyrazolopyridine Core: This can be achieved through a 1,3-dipolar cycloaddition reaction.
Sulfonamide Formation: The final step involves the reaction of the dichlorobenzene derivative with a sulfonamide precursor, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral agent, particularly against hepatitis B virus. Its structure allows it to interact with viral proteins, inhibiting their function.
Cancer Research: The compound’s ability to interfere with cellular pathways makes it a candidate for anticancer drug development.
Chemical Biology: It is used as a tool compound to study the function of sulfonamide groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the tetrahydropyrazolopyridine core and have similar biological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely studied for their medicinal properties.
Uniqueness
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific biological activities not seen in other compounds. Its dichlorobenzene ring and tetrahydropyrazolopyridine core provide a distinct set of interactions with biological targets, making it a valuable compound for research and drug development.
Properties
IUPAC Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-1-2-12(15)13(7-9)21(19,20)17-10-4-6-18-11(8-10)3-5-16-18/h1-3,5,7,10,17H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTPIKKQAVAFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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